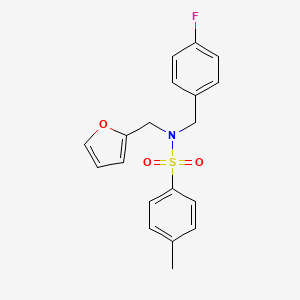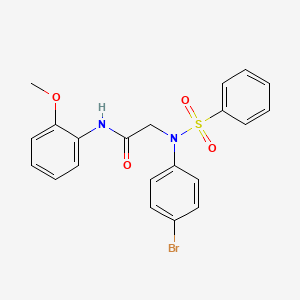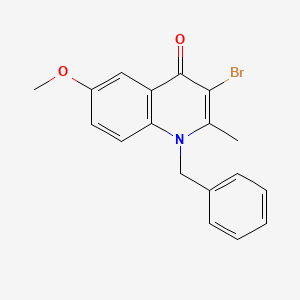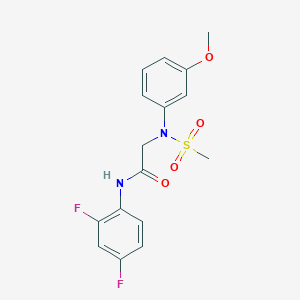
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide, also known as FFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FFMS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that it exerts its biological activities by inhibiting various enzymes and signaling pathways. N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that it reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), enzymes that are involved in the production of pro-inflammatory mediators. In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been shown to inhibit the migration of immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a broad range of biological activities, making it a useful tool for studying various diseases. However, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosage and administration route. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its efficacy in various animal models of inflammation and to identify the optimal dosage and administration route. In addition, further studies are needed to elucidate the mechanism of action of N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide and to identify its molecular targets.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In addition, N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide has been shown to have antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-15-4-10-19(11-5-15)25(22,23)21(14-18-3-2-12-24-18)13-16-6-8-17(20)9-7-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJRSAZXMGWJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-N-(2-furylmethyl)-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3538241.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3538253.png)

![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide](/img/structure/B3538275.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3538285.png)

![8,9-bis(4-methoxyphenyl)-2-[(2-methylphenoxy)methyl]furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538295.png)
![2-[(2,3-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538303.png)
![N~2~-(3-bromophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538311.png)
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)

